(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
(2E)-2-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative characterized by a 1,4-benzothiazine core fused with a substituted methylidene group. The compound features a conjugated system where the 4-methoxyphenyl moiety is attached via an α,β-unsaturated ketone (enone) linkage. This structural motif is critical for electronic delocalization, influencing optical properties and reactivity . The compound’s synthesis typically involves condensation reactions between 3,4-dihydro-2H-1,4-benzothiazin-3-one derivatives and aromatic aldehydes under basic or acidic conditions, as reported for analogous systems .
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)10-15-16(18)17-13-4-2-3-5-14(13)20-15/h2-10H,1H3,(H,17,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXOGZQKUEJFF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-2H-1,4-benzothiazin-3-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzothiazinone scaffold is highly modular, allowing diverse substitutions that alter physicochemical and biological properties. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Selected Benzothiazinone Derivatives
Key Findings:
Electronic Effects: The 4-methoxyphenyl group in the target compound enhances π-conjugation via electron donation, stabilizing the enone system . In contrast, 2,4-dichlorophenyl substituents (e.g., in ) introduce electron-withdrawing effects, increasing electrophilicity and altering redox properties.
Structural Conformation: X-ray crystallography reveals that bulky substituents (e.g., oxazolidinone in ) induce non-planar distortions in the benzothiazine core, affecting molecular packing and solubility. The target compound’s planar enone system likely promotes tighter crystal packing .
Synthetic Routes: Derivatives with oxazolidinone or imidazolyl moieties require multi-step syntheses, including nucleophilic substitutions or cycloadditions . The target compound is synthesized more directly via condensation, as demonstrated for similar systems .
Safety and Reactivity: Chlorinated analogues (e.g., ) exhibit higher toxicity (H301: toxic if swallowed) compared to methoxy-substituted derivatives, which lack explicit hazard data in the provided evidence . Oxazolidinone-containing compounds () may pose risks due to reactive carbonyl groups, necessitating inert handling conditions (P233: keep container tightly closed) .
Research Implications
The structural diversity of benzothiazinones enables tailored applications in materials science (e.g., optoelectronics) and medicinal chemistry. For instance:
- The 4-methoxyphenyl derivative’s extended conjugation suggests utility in organic semiconductors or fluorescent probes.
- Chlorinated and oxazolidinone-containing analogues may serve as lead compounds for antimicrobial agents, leveraging their electrophilic reactivity .
Biological Activity
The compound (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one, also known as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazine core with a methoxyphenyl substituent. Its molecular formula is and it possesses unique chemical properties that contribute to its biological activities.
1. Anti-inflammatory Activity
Benzothiazine derivatives have been studied for their anti-inflammatory effects. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory mediators. For instance, a study showed that benzothiazole derivatives demonstrated up to 72% inhibition in carrageenan-induced edema at optimal doses .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Compound 5d | 25 | 31.4 |
| Compound 5d | 50 | 44.8 |
| Compound 5d | 100 | 72.2 |
| Compound 5e | 25 | 30.6 |
| Compound 5e | 50 | 36.4 |
| Compound 5e | 100 | 68.8 |
2. Antibacterial Activity
The antibacterial properties of benzothiazine derivatives have been extensively documented. A study reported that certain derivatives exhibited zones of inhibition against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. Specifically, compound 5d showed maximum antibacterial activity with inhibition zones reaching 28 mm .
Table 2: Antibacterial Activity of Selected Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 5d | Klebsiella pneumoniae | 28 |
| Compound 5d | Staphylococcus aureus | 24 |
| Compound 5d | Escherichia coli | 25 |
3. Anticancer Potential
Emerging research suggests that benzothiazine derivatives may possess anticancer properties. For example, studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The mechanism often involves the modulation of reactive oxygen species (ROS) and the activation of caspases.
Case Studies
Several case studies highlight the efficacy of benzothiazine derivatives in clinical settings:
- Case Study A : A derivative was tested in vitro against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM .
- Case Study B : In vivo studies demonstrated that administration of a related compound reduced tumor size in xenograft models by approximately 50% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
